N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea
Description
N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea (CAS: 57460-41-0) is a urea derivative with a molecular formula of C₂₀H₃₃N₃O₃ and a molecular weight of 363.49 g/mol . It is characterized by a cyclohexyl group, a tert-butylamino-2-hydroxypropoxy chain, and a methyl-substituted urea moiety. This compound is primarily used as a laboratory chemical or intermediate in synthetic chemistry . Safety assessments classify it as an acute oral toxin (Category 4), skin/eye irritant (Category 2/2A), and respiratory tract irritant (Category 3) .
Properties
CAS No. |
57494-90-3 |
|---|---|
Molecular Formula |
C21H35N3O3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexyl-1-methylurea |
InChI |
InChI=1S/C21H35N3O3/c1-21(2,3)22-14-18(25)15-27-19-12-10-17(11-13-19)24(4)20(26)23-16-8-6-5-7-9-16/h10-13,16,18,22,25H,5-9,14-15H2,1-4H3,(H,23,26) |
InChI Key |
AAUDSGBTGJQGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)N(C)C(=O)NC2CCCCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of N'-Cyclohexyl-N-(4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N-methylurea include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Talinolol | 57460-41-0 | C₂₀H₃₃N₃O₃ | 363.49 | Ethyl group replaces methyl on urea nitrogen |
| N-Cyclohexyl-N'-(4-(3-(cyclohexylamino)-2-hydroxypropoxy)phenyl)urea | 38651-95-5 | C₂₂H₃₅N₃O₃ | 389.53 | Cyclohexylamino replaces tert-butylamino |
| N-[4-(3-((2-amino-1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl]-N'-cyclohexylurea | 106126-61-8 | C₂₀H₃₄N₄O₃ | 378.51 | Additional amino group on tert-butyl substituent |
These analogs highlight the impact of substituent modifications on molecular weight and functional groups. For example, replacing the tert-butyl group with a cyclohexylamino moiety increases molecular weight by ~26 g/mol .
Physicochemical Properties
Comparative physicochemical data reveals trends in stability and reactivity:
The tert-butyl group in the target compound and Talinolol enhances hydrophobicity (LogP ~3.5–4.0), whereas the cyclohexylamino analog exhibits higher lipophilicity (LogP ~4.2–4.5) due to additional nonpolar substituents .
Pharmacological Activity
- Talinolol: Clinically used for hypertension and angina, with affinity for β₁-receptors .
- Chloroxuron (CAS: 1982-47-4): A dimethylurea herbicide, highlighting the functional diversity of urea derivatives .
Toxicity Profiles
The target compound’s toxicity profile aligns with laboratory chemicals, while pesticidal ureas like chloroxuron exhibit higher acute toxicity .
Regulatory Status
- Talinolol: Approved for medical use under strict pharmacovigilance .
- Chloroxuron : Restricted in the EU due to environmental persistence .
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